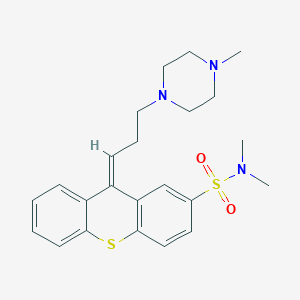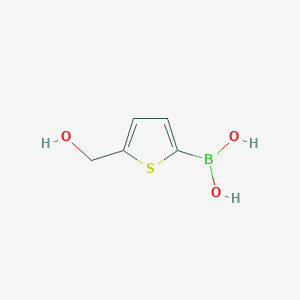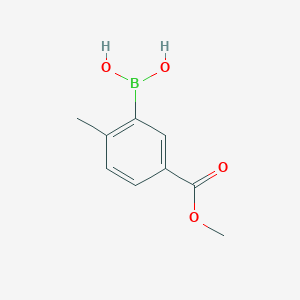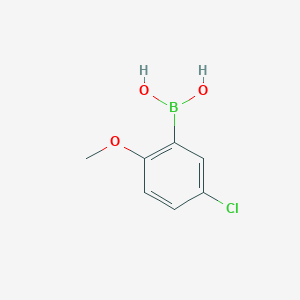
5-Chloro-2-methoxyphenylboronic acid
Übersicht
Beschreibung
5-Chloro-2-methoxyphenylboronic acid is an arylboronic acid . Arylboronic acids are widely used as safe and environmentally friendly new aromatization reagents for scientific research and production of various fine chemicals containing aryl structures, such as pharmaceuticals, pesticides, and advanced materials .
Synthesis Analysis
The synthesis of boronic acids like 5-Chloro-2-methoxyphenylboronic acid often involves Suzuki–Miyaura coupling . This reaction is widely applied due to its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular formula of 5-Chloro-2-methoxyphenylboronic acid is C7H8BClO3 . Its average mass is 186.401 Da and its monoisotopic mass is 186.025497 Da .Chemical Reactions Analysis
5-Chloro-2-methoxyphenylboronic acid can participate in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond-forming reaction . It can also undergo catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .Physical And Chemical Properties Analysis
5-Chloro-2-methoxyphenylboronic acid appears as a white to pale grayish-brown crystalline powder . Its molecular weight is 186.40 .Wissenschaftliche Forschungsanwendungen
Preparation of Hydroxyphenylnaphthols
Specific Scientific Field
Medicinal Chemistry
Comprehensive and Detailed Summary of the Application
5-Chloro-2-methoxyphenylboronic acid can be used in the preparation of hydroxyphenylnaphthols, which are known to be inhibitors of 17ß-hydroxysteroid dehydrogenase Type 2 . This enzyme plays a crucial role in the activation and inactivation of steroids, and its inhibition can be beneficial in the treatment of diseases like osteoporosis and estrogen-dependent cancers.
Detailed Description of the Methods of Application or Experimental Procedures
The specific experimental procedures can vary depending on the desired hydroxyphenylnaphthol derivative. Generally, the boronic acid is reacted with a suitable naphthol derivative in the presence of a catalyst and base. The reaction is typically carried out in a suitable solvent at elevated temperatures.
Thorough Summary of the Results or Outcomes Obtained
The use of 5-Chloro-2-methoxyphenylboronic acid in the preparation of hydroxyphenylnaphthols can lead to a variety of derivatives with potential medicinal applications. The specific results and outcomes can vary depending on the exact reaction conditions and the naphthol derivative used.
Protodeboronation
Comprehensive and Detailed Summary of the Application
Protodeboronation is a reaction where a boronic acid, such as 5-Chloro-2-methoxyphenylboronic acid, is converted into the corresponding arene. This reaction has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Detailed Description of the Methods of Application or Experimental Procedures
The specific experimental procedures can vary depending on the desired product. Generally, the boronic acid is reacted with a suitable reagent that can remove the boron group. The reaction is typically carried out in a suitable solvent at elevated temperatures.
Thorough Summary of the Results or Outcomes Obtained
The protodeboronation of 5-Chloro-2-methoxyphenylboronic acid can lead to the formation of 5-Chloro-2-methoxybenzene, which can be used as a building block in the synthesis of various organic compounds. The specific results and outcomes can vary depending on the exact reaction conditions.
Monoarylation of Dibromoarenes
Comprehensive and Detailed Summary of the Application
5-Chloro-2-methoxyphenylboronic acid can be used in the monoarylation of dibromoarenes. This reaction is catalyzed by palladium-phosphine in the presence of potassium carbonate .
Detailed Description of the Methods of Application or Experimental Procedures
The boronic acid, dibromoarene, palladium catalyst, and potassium carbonate are combined in a suitable solvent. The reaction mixture is then heated to promote the reaction. The product is purified using standard organic chemistry techniques.
Thorough Summary of the Results or Outcomes Obtained
The monoarylation of dibromoarenes allows for the selective formation of monoarylated products, which can be used as building blocks in the synthesis of various organic compounds. The specific results and outcomes can vary depending on the exact reaction conditions.
Preparation of Homoleptic Diarylmercurials
Comprehensive and Detailed Summary of the Application
5-Chloro-2-methoxyphenylboronic acid can be used in the preparation of homoleptic diarylmercurials. This reaction involves a Suzuki-Miyaura coupling .
Safety And Hazards
Eigenschaften
IUPAC Name |
(5-chloro-2-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBVAOHFMSQDGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370921 | |
| Record name | 5-Chloro-2-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methoxyphenylboronic acid | |
CAS RN |
89694-48-4 | |
| Record name | 5-Chloro-2-methoxyphenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89694-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boronic acid, B-(5-chloro-2-methoxyphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.868 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

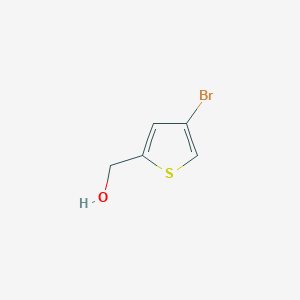
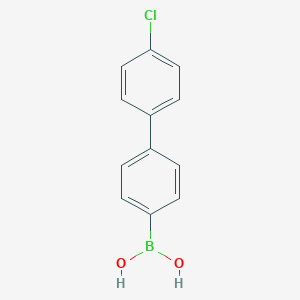
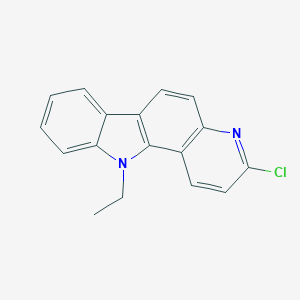
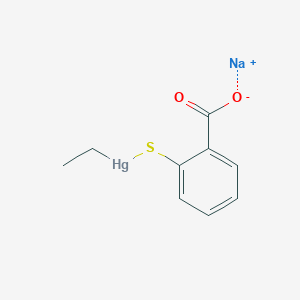
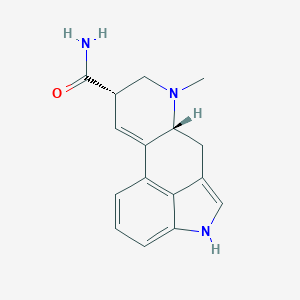
![Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate](/img/structure/B151706.png)
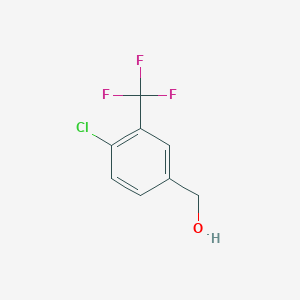
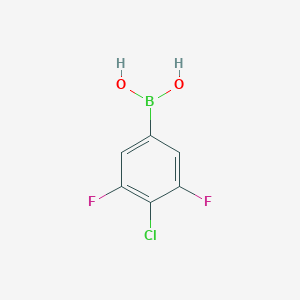
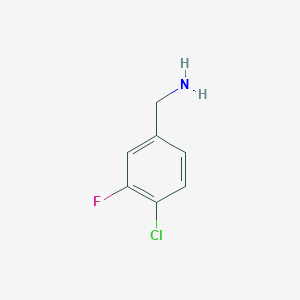
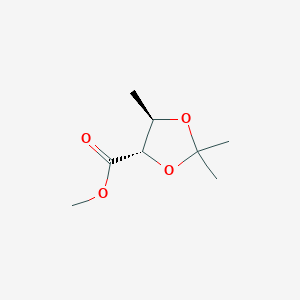
![(5-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B151717.png)
